

# 5-Chloro-2-iodobenzoic acid molecular structure and weight.

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## Compound of Interest

Compound Name: 5-Chloro-2-iodobenzoic acid

Cat. No.: B077137

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## An In-depth Technical Guide to 5-Chloro-2-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **5-Chloro-2-iodobenzoic acid**, a key chemical intermediate. It details the molecule's structural and physical properties, its significant role as a versatile building block in organic synthesis, and its applications in pharmaceutical and agrochemical development.

## Core Molecular Properties and Structure

**5-Chloro-2-iodobenzoic acid**, with the CAS Number 13421-00-6, is a disubstituted benzoic acid. Its structure, featuring both a chloro and an iodo substituent, makes it a valuable precursor for a wide array of organic transformations. The iodine atom is particularly suitable for various cross-coupling reactions, while the carboxylic acid group allows for modifications such as esterification and amidation.

## Quantitative Data Summary

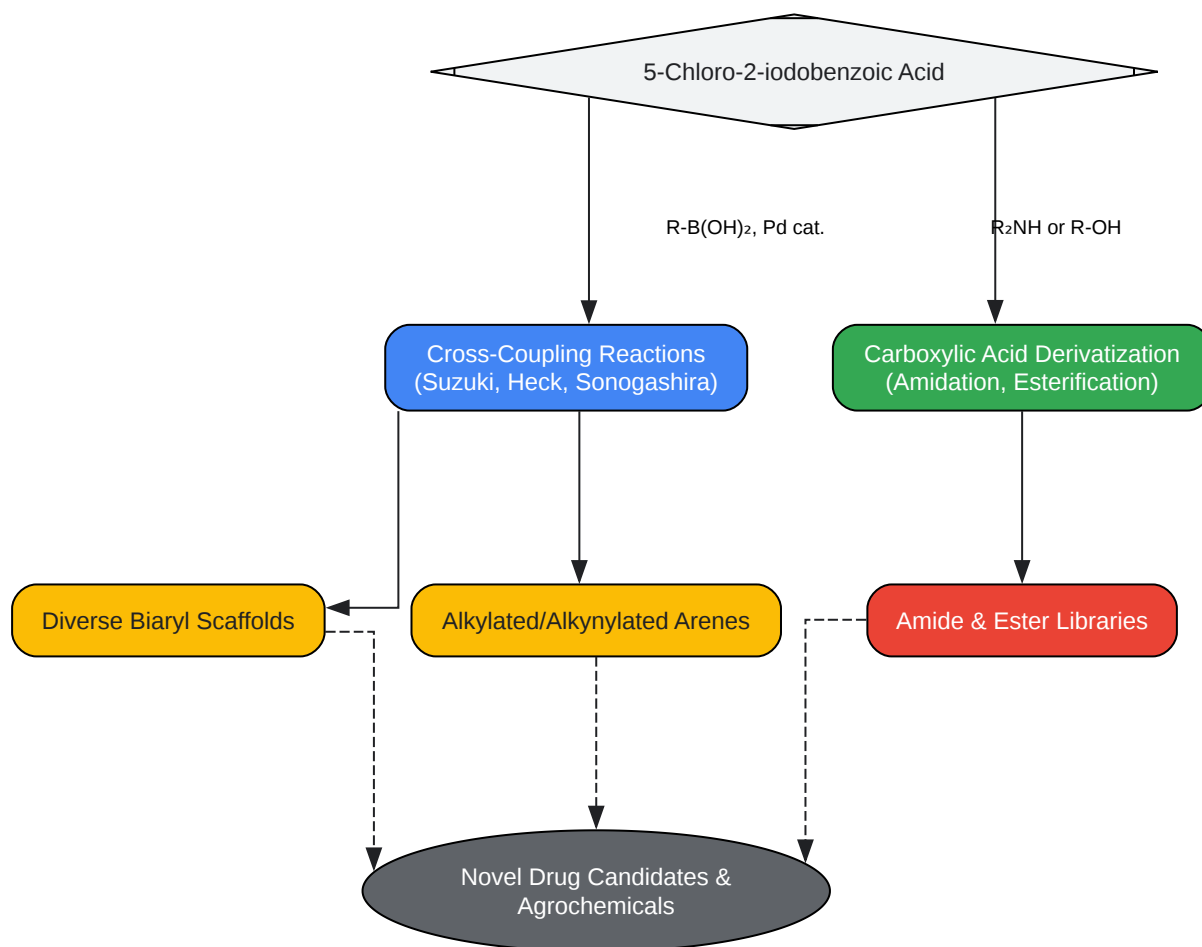
The key quantitative and identifying data for **5-Chloro-2-iodobenzoic acid** are summarized in the table below for clear reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClIO <sub>2</sub>	[1][2][3]
Molecular Weight	282.46 g/mol	[1][4]
Exact Mass	281.89445 g/mol	[5]
CAS Number	13421-00-6	[1][2][4]
IUPAC Name	5-Chloro-2-iodobenzoic acid	[2]
Alternate Name	2-Iodo-5-chlorobenzoic acid	[1]
Melting Point	172-174 °C	[4]
Boiling Point	336.4 °C at 760 mmHg	[4]
Density	2.077 g/cm <sup>3</sup>	[4]
InChI Key	NRPQWTVTBCRPEL-UHFFFAOYSA-N	[2]

## Synthetic Utility and Logical Workflow

The primary value of **5-Chloro-2-iodobenzoic acid** in research and drug development lies in its role as a versatile synthetic intermediate.[3] The presence of three distinct functional handles—the carboxylic acid, the iodine atom, and the chlorine atom—allows for sequential and regioselective modifications to build molecular complexity. The iodine atom is a particularly effective leaving group for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This enables the introduction of a wide variety of substituents at the 2-position.

The following diagram illustrates the logical workflow of how this molecule serves as a scaffold in synthetic chemistry to generate diverse compound libraries for screening and development.



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Synthetic utility of **5-Chloro-2-iodobenzoic acid**.

## Applications in Drug Development

This compound is a crucial starting material in the synthesis of modern pharmaceuticals, particularly anti-diabetic drugs.[6] It serves as a key intermediate for SGLT2 (sodium-glucose co-transporter 2) inhibitors, a class of drugs used to treat type 2 diabetes.[7][8] The unique substitution pattern of the molecule provides a stable and adaptable scaffold necessary for

designing compounds that can effectively target proteins involved in glucose metabolism.[7] Beyond diabetes, its derivatives are explored for developing novel anti-inflammatory agents and other targeted therapies.[8]

## Representative Experimental Protocol: Synthesis of a Chloro-Iodobenzoic Acid Isomer

While a specific protocol for **5-chloro-2-iodobenzoic acid** is not detailed in the provided results, a common and illustrative method for synthesizing a closely related isomer, 2-chloro-5-iodobenzoic acid, involves a diazotization-iodination reaction sequence starting from an aminobenzoic acid precursor. This provides a relevant example of the chemistry involved.

Reaction: Synthesis of 2-chloro-5-iodobenzoic acid from 2-chloro-5-aminobenzoic acid.[9]

### Methodology:

- Diazotization: 123 g of 2-chloro-5-aminobenzoic acid is added to 2000 g of a 20% aqueous sulfuric acid solution. The resulting mixture is cooled to and maintained at a temperature between 0 and 10 °C with constant stirring.[10]
- An aqueous solution of sodium nitrite (prepared by dissolving 51 g of sodium nitrite in 200 g of water) is added dropwise to the reaction mixture. The reaction progress is monitored via Thin-Layer Chromatography (TLC).[10]
- Upon completion of the diazotization, 1.2 g of urea is added to quench any excess nitrous acid. The mixture is then cooled to 0 °C.[9]
- Iodination: A solution of potassium iodide (130 g KI dissolved in 500 g of water) is added rapidly to the cold diazonium salt solution.[9] The mixture is stirred, allowing it to warm to room temperature, until nitrogen gas evolution ceases. Stirring is continued for an additional 30 minutes to ensure the reaction is complete.[9]
- Work-up and Purification: The resulting brown solid is collected by filtration and washed with 200 g of water.[9]
- The crude solid is dissolved in 400 g of ethyl acetate and washed sequentially with 300 mL of 1N hydrochloric acid, 300 mL of 10% sodium bisulfite solution, and 400 mL of saturated

brine. The organic phase is then dried over magnesium sulfate.[9]

- The solvent is removed under reduced pressure. The resulting crude product is recrystallized from 400 mL of toluene at 80 °C, followed by cooling to 0-5 °C for 1 hour to induce crystallization.[9]
- The purified solid is collected by suction filtration and dried under vacuum at 50 °C to yield the final product, 2-chloro-5-iodobenzoic acid.[9]

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